![molecular formula C18H17F2N3O3S2 B2650461 2-((difluoromethyl)sulfonyl)-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034450-67-2](/img/structure/B2650461.png)
2-((difluoromethyl)sulfonyl)-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Description
2-((difluoromethyl)sulfonyl)-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H17F2N3O3S2 and its molecular weight is 425.47. The purity is usually 95%.
BenchChem offers high-quality 2-((difluoromethyl)sulfonyl)-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((difluoromethyl)sulfonyl)-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have explored the use of this compound in asymmetric synthesis. Specifically, it has been employed for the difluoromethylthiolation of indanone-based β-keto esters. The chiral auxiliary-based approach allows the direct introduction of the difluoromethylthio group, resulting in chiral SCF₂H-containing compounds with high enantioselectivity (up to 93% ee value) .
- The SCF₂H group, present in this compound, exhibits high lipophilicity and acts as a hydrogen-bond donor due to the acidity of the hydrogen atom. Medicinal chemists are interested in designing enantioenriched molecules featuring the SCF₂H motif linked to chiral centers. These compounds hold promise for drug development .
- While not directly studied for its biological effects, the presence of the SCF₂H group suggests potential interactions with biological targets. Further investigations could explore its impact on enzymes, receptors, or other biomolecules .
- The compound’s difluoromethanesulfonyl moiety contributes to its unique properties. Researchers in materials science may explore its incorporation into advanced materials, such as polymers, coatings, or sensors .
- Beyond its specific applications, the compound’s difluoromethylthio group can serve as a versatile building block in organic synthesis. Chemists can use it to construct more complex molecules with tailored properties .
- Given the presence of the thiophene ring in the compound, it may be relevant to explore its potential as a precursor for thiophene-based analogs. Thiophenes are known for their diverse biological activities, making them attractive targets for drug discovery .
Asymmetric Electrophilic Difluoromethylthiolation
Medicinal Chemistry
Biological Activity
Fluorine-Containing Materials
Organic Synthesis
Thiophene Derivatives
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S2/c1-12-11-14(15-6-4-10-27-15)22-23(12)9-8-21-17(24)13-5-2-3-7-16(13)28(25,26)18(19)20/h2-7,10-11,18H,8-9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZRIYKXJCJFDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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